

Suberaldehydic Acid: A Versatile C8 Building Block for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Suberaldehydic acid*

Cat. No.: B1329372

[Get Quote](#)

Published: December 19, 2025

Introduction

Suberaldehydic acid, systematically known as 8-oxooctanoic acid, is a bifunctional organic molecule featuring an eight-carbon aliphatic chain terminating in a carboxylic acid and an aldehyde group. This unique structure makes it a promising, albeit currently underutilized, building block in the synthesis of pharmaceuticals. Its two distinct reactive sites allow for selective modifications, enabling the construction of diverse molecular architectures. While its direct application as a starting material in the synthesis of marketed drugs is not extensively documented in publicly available literature, its oxidized counterpart, suberic acid, is a well-established precursor to the FDA-approved anticancer agent Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA). This document will explore the potential of **suberaldehydic acid** in pharmaceutical development, provide detailed hypothetical and established experimental protocols, and present relevant quantitative data.

Physicochemical Properties

A summary of the key physicochemical properties of **suberaldehydic acid** (8-oxooctanoic acid) is presented below.

Property	Value
IUPAC Name	8-oxooctanoic acid
Synonyms	Suberaldehydic acid
Molecular Formula	C ₈ H ₁₄ O ₃
Molecular Weight	158.19 g/mol
Appearance	White to off-white solid
Solubility	Soluble in organic solvents such as dichloromethane and ethyl acetate.

Potential Synthetic Applications in Pharmaceuticals

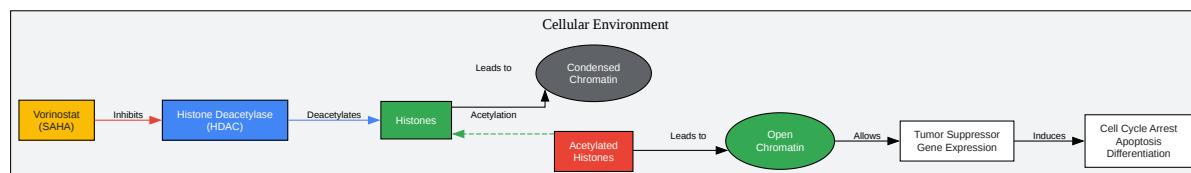
The aldehyde and carboxylic acid functionalities of **suberaldehydic acid** allow for a variety of chemical transformations relevant to pharmaceutical synthesis. Two key potential applications are reductive amination and the Wittig reaction.

Reductive Amination

The aldehyde group of **suberaldehydic acid** can readily undergo reductive amination to form secondary or tertiary amines.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) This reaction is a cornerstone of medicinal chemistry for the introduction of amine functionalities, which are prevalent in biologically active compounds. For instance, **suberaldehydic acid** could be used to synthesize analogs of existing drugs or novel chemical entities.

Wittig Reaction

The Wittig reaction provides a powerful method for converting aldehydes and ketones into alkenes.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) The aldehyde moiety of **suberaldehydic acid** can be reacted with a variety of Wittig reagents to introduce carbon-carbon double bonds, opening avenues to a wide range of complex molecules, including analogs of prostaglandins like Travoprost.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)


Case Study: Vorinostat (SAHA) - A Pharmaceutical Derived from the C8 Suberic Acid Scaffold

While direct pharmaceutical applications of **suberaldehydic acid** are not widely reported, the synthesis of Vorinostat (SAHA) from suberic acid (octanedioic acid) serves as an excellent case study for the utility of the C8 aliphatic chain in drug development.[15][16][17][18]

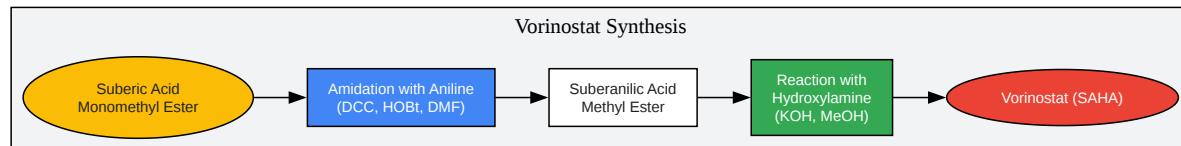
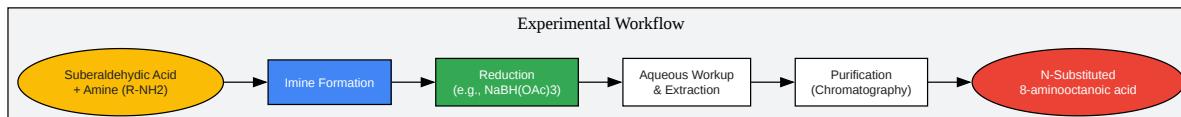
Vorinostat is a histone deacetylase (HDAC) inhibitor used for the treatment of cutaneous T-cell lymphoma.[15][19]

Mechanism of Action of Vorinostat

Vorinostat functions by inhibiting Class I and II histone deacetylases.[19][20] Its hydroxamic acid group chelates the zinc ion in the active site of HDAC enzymes, blocking their catalytic activity.[15] This leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and the transcriptional activation of genes that can induce cell cycle arrest, apoptosis, and differentiation in cancer cells.[21][22]

[Click to download full resolution via product page](#)

Mechanism of action of Vorinostat as an HDAC inhibitor.



Quantitative Data: Biological Activity of Vorinostat

Parameter	Value	Cell Line	Reference
HDAC Inhibition (IC ₅₀)			
HDAC1	160 nM	[23]	
HDAC2	340 nM	[23]	
HDAC3	140 nM	[23]	
HDAC8	2 μ M	[23]	
Antiproliferative Activity (GI ₅₀)			
LNCaP (Prostate Cancer)	2.5 μ M	LNCaP	[16][17]
PC-3 (Prostate Cancer)	2.5 μ M	PC-3	[16][17]

Experimental Protocols

Hypothetical Protocol 1: Synthesis of an Amine Derivative via Reductive Amination of Suberaldehydic Acid

This protocol describes a general procedure for the synthesis of an N-substituted 8-aminoctanoic acid derivative from **suberaldehydic acid**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. A practical catalytic reductive amination of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatography-Free Wittig Reactions Using a Bifunctional Polymeric Reagent [organic-chemistry.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. WO2013093528A1 - Process for the preparation of travoprost - Google Patents [patents.google.com]
- 14. CN104873519B - A kind of travoprost ophthalmic composition and preparation method thereof - Google Patents [patents.google.com]
- 15. Vorinostat - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A new simple and high-yield synthesis of suberoylanilide hydroxamic acid and its inhibitory effect alone or in combination with retinoids on proliferation of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CN102264694A - Process for preparing vorinostat - Google Patents [patents.google.com]
- 19. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What is the mechanism of Vorinostat? [synapse.patsnap.com]
- 21. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway | PLOS One [journals.plos.org]
- 22. The mechanism of action of the histone deacetylase inhibitor vorinostat involves interaction with the insulin-like growth factor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Development of a Potent and Selective HDAC8 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Suberaldehydic Acid: A Versatile C8 Building Block for Pharmaceutical Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1329372#suberaldehydic-acid-as-a-building-block-for-pharmaceuticals>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com